

Demethylsuberosin: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Demethylsuberosin*

Cat. No.: *B190953*

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Abstract

Demethylsuberosin, a naturally occurring prenylated coumarin, stands as a pivotal molecule in the biosynthesis of various furanocoumarins. First identified in *Citropsis articulata*, it has since been isolated from a variety of plant species, including those of the *Angelica* and *Citrus* genera.^[1] This technical guide provides an in-depth overview of the discovery, history, and chemical properties of **demethylsuberosin**. It further details its biological activities, with a focus on its anti-inflammatory and neuroprotective effects, and presents relevant quantitative data. This document also includes detailed experimental protocols for its synthesis, enzymatic conversion, and biological evaluation, along with graphical representations of key pathways and workflows to facilitate understanding and further research.

Discovery and History

Demethylsuberosin, chemically known as 7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one, is a key intermediate in the biosynthesis of linear furanocoumarins in plants.^{[2][3]} Its discovery was a significant step in understanding the intricate pathways of secondary metabolite production in the plant kingdom. It is recognized as the precursor to marmesin, another important furanocoumarin.^{[4][5][6]} Natural sources of **demethylsuberosin** include *Citropsis articulata*, *Angelica gigas*, and *Citrus sulcata*.^[1]

Chemical and Physical Properties

Below is a summary of the key chemical and physical properties of **demethylsuberosin**.

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₄ O ₃	[1]
Molecular Weight	230.26 g/mol	[1]
CAS Number	21422-04-8	[1]
Appearance	Cream-colored crystals	[7]
Melting Point	129-133 °C	[7]
Solubility	Soluble in DMSO	[8][9]
IUPAC Name	7-hydroxy-6-(3-methylbut-2-enyl)chromen-2-one	[1]

Biosynthesis and Enzymatic Conversion

Demethylsuberosin is a product of the phenylpropanoid pathway. The biosynthesis begins with the prenylation of umbelliferone at the C-6 position to yield **demethylsuberosin**.^{[2][10]} This molecule then serves as a substrate for the enzyme marmesin synthase, a cytochrome P450 enzyme (such as CYP76F112 from *Ficus carica*), which catalyzes its conversion to marmesin through an atypical cyclization reaction.^{[5][6]}

Experimental Protocol: Enzymatic Conversion of Demethylsuberosin to Marmesin

This protocol is based on the methodology described for the activity of CYP76F112.^[6]

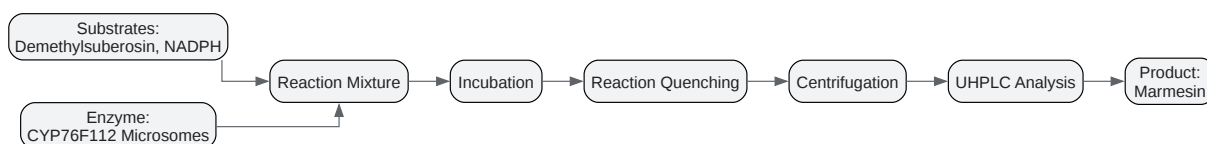
Materials:

- Microsomes from yeast expressing CYP76F112 (or other marmesin synthase)
- Control microsomes (from yeast not expressing the enzyme)

- **Demethylsuberosin (DMS)**
- NADPH
- Reaction buffer (e.g., potassium phosphate buffer, pH 7.4)
- Ultra-high-performance liquid chromatography (UHPLC) system

Procedure:

- Prepare a reaction mixture containing the enzyme-expressing microsomes, **demethylsuberosin** at various concentrations, and the reaction buffer.
- Initiate the reaction by adding NADPH.
- As a negative control, run a parallel reaction without NADPH and another with the control microsomes.
- Incubate the reaction mixtures at an optimal temperature (e.g., 30°C) for a specific duration.
- Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
- Centrifuge the samples to pellet the microsomes.
- Analyze the supernatant by UHPLC to detect and quantify the formation of marmesin. Monitor the reaction at 320 nm.
- Determine the kinetic parameters (K_m and k_{cat}) by plotting the reaction velocity against the substrate concentration and fitting the data to the Michaelis-Menten equation.



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Enzymatic conversion of **demethylsuberosin** to marmesin workflow.

Biological Activities and Quantitative Data

Demethylsuberosin has demonstrated noteworthy anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Demethylsuberosin exhibits anti-inflammatory effects by inhibiting the release of histamine from mast cells.

Compound	Assay	Cell Line	IC ₅₀ (μM)	Reference
Demethylsuberosin	Inhibition of Histamine Release	-	-	[11] [12] [13]

Note: Specific IC₅₀ values for **demethylsuberosin** in histamine release inhibition assays were not available in the searched literature. The references provided discuss the methodology for such assays.

Neuroprotective Activity

Demethylsuberosin has shown to protect neuronal cells from glutamate-induced cytotoxicity.

Compound	Assay	Cell Line	Effective Concentration (μM)	Reference
Demethylsuberosin	Glutamate-induced Cytotoxicity	HT22	-	[14] [15] [16]

Note: While the neuroprotective effect is documented, specific EC₅₀ or IC₅₀ values for **demethylsuberosin** in glutamate-induced cytotoxicity assays were not found in the provided search results. The references describe the experimental setup for this type of assay.

Detailed Experimental Protocols

Synthesis of Demethylsuberosin

This protocol is a generalized procedure based on the principles of coumarin synthesis.^[7]

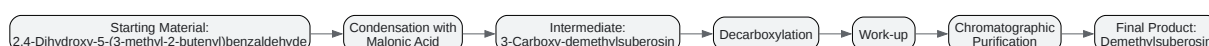
Materials:

- 2,4-Dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde
- Malonic acid
- Pyridine
- Aniline (as catalyst)
- Quinoline
- Copper powder
- Chloroform
- 10% Hydrochloric acid
- Silicic acid for chromatography
- Ethyl acetate-hexane solvent system

Procedure:

- Condensation: A mixture of 2,4-dihydroxy-5-(3-methyl-2-butenyl)benzaldehyde and malonic acid is heated in pyridine with a catalytic amount of aniline to form 3-carboxy-**demethylsuberosin**.

- Decarboxylation: The crude 3-carboxy-**demethylsuberosin** is heated in quinoline with copper powder at 215-220°C for approximately 3 minutes.
- Work-up: After cooling, the reaction mixture is diluted with chloroform. The solution is decanted and washed sequentially with 10% hydrochloric acid and water.
- Purification: The chloroform solution is dried and evaporated. The resulting solid is purified by column chromatography on silicic acid using an ethyl acetate-hexane gradient to yield pure **demethylsuberosin**.



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Synthetic workflow for **demethylsuberosin**.

Glutamate-Induced Cytotoxicity Assay

This is a general protocol for assessing neuroprotective effects against glutamate toxicity.^[14]
^[15]^[16]

Materials:

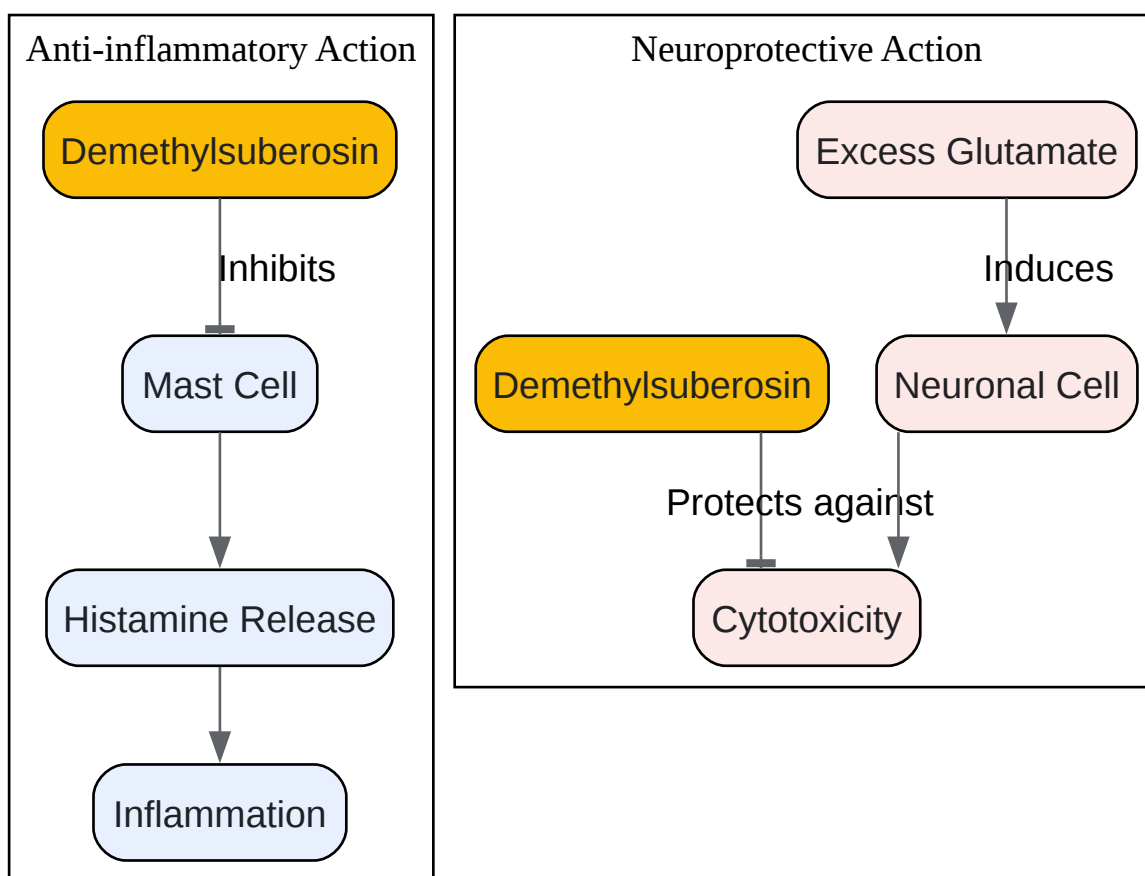
- HT22 murine hippocampal neuronal cells
- Cell culture medium (e.g., DMEM) with supplements
- Glutamate
- **Demethylsuberosin**
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent
- DMSO
- Plate reader

Procedure:

- Cell Seeding: Seed HT22 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
- Treatment: Pre-treat the cells with various concentrations of **demethylsuberosin** for a specified period (e.g., 1-2 hours).
- Induction of Cytotoxicity: Add glutamate to the wells to a final concentration known to induce approximately 50% cell death (e.g., 5 mM for HT22 cells) and incubate for a further 12-24 hours.[\[17\]](#)
- Viability Assessment: Add MTT solution to each well and incubate to allow the formation of formazan crystals.
- Solubilization: Solubilize the formazan crystals by adding DMSO.
- Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
- Data Analysis: Calculate cell viability as a percentage of the control (untreated) cells and determine the protective effect of **demethylsuberosin**.

Signaling Pathways

The biological activities of coumarins, including **demethylsuberosin**, are often attributed to their interaction with various cellular signaling pathways. While the specific pathways modulated by **demethylsuberosin** are not fully elucidated in the provided search results, coumarin derivatives are known to influence pathways related to inflammation and neuronal survival.



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Proposed signaling pathways for **demethylsuberosin**'s activities.

Conclusion

Demethylsuberosin is a natural product with significant potential in both biosynthesis and pharmacology. Its role as a key precursor for more complex furanocoumarins makes it a valuable target for metabolic engineering. Furthermore, its demonstrated anti-inflammatory and neuroprotective activities warrant further investigation for potential therapeutic applications. The protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, drug discovery, and plant biology. Further studies are encouraged to elucidate the precise mechanisms of action and to explore the full therapeutic potential of this versatile coumarin.

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